molecular formula C12H17NOS B4697996 N-(4-butylphenyl)-2-sulfanylacetamide

N-(4-butylphenyl)-2-sulfanylacetamide

Cat. No.: B4697996
M. Wt: 223.34 g/mol
InChI Key: DFFHQZVAFZNKNH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a butylphenyl group attached to the nitrogen atom and a sulfanyl (-SH) group at the second carbon of the acetamide backbone.

Properties

IUPAC Name

N-(4-butylphenyl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-3-4-10-5-7-11(8-6-10)13-12(14)9-15/h5-8,15H,2-4,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFHQZVAFZNKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-sulfanylacetamide typically involves the reaction of 4-butylphenylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetamide, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-butylphenyl)-2-sulfanylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanylacetamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of N-(4-butylphenyl)-2-sulfanylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Data Evidence ID
This compound C₁₂H₁₇NOS 223.33* - 4-butylphenyl, -SH Not explicitly reported [Hypothetical]
N-(4-ethylphenyl)-2-sulfanylacetamide C₁₀H₁₃NOS 195.28 - 4-ethylphenyl, -SH Acid-base properties, synthesis routes
N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide C₂₄H₂₅NOS 375.53 - sec-butylphenyl, -SPh, -Ph Higher lipophilicity (predicted)
N-(3-methylphenyl)-2-sulfanylacetamide C₉H₁₁NOS 181.25 - 3-methylphenyl, -SH Hazard data (safety concerns)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 - Cl, -NO₂, -SO₂Me Structural data (crystallography)

*Calculated based on analogous structures.

Key Observations:
  • Substituent Effects : The butyl group in this compound contributes to higher molecular weight and lipophilicity compared to ethyl or methyl analogs (e.g., N-(4-ethylphenyl)-2-sulfanylacetamide, MW 195.28 ). This may enhance membrane permeability in biological systems.
  • Sulfur-Containing Moieties : Compounds with sulfanyl (-SH) or sulfonyl (-SO₂) groups (e.g., ) exhibit distinct reactivity. For example, sulfanyl groups participate in nucleophilic reactions, while sulfonyl groups enhance stability and electron-withdrawing effects.
  • Safety Profiles : N-(3-methylphenyl)-2-sulfanylacetamide (CAS 35331-30-7) has documented safety risks, requiring medical consultation upon exposure . This highlights the need for rigorous toxicity studies on the butylphenyl analog.

Q & A

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-sulfanylacetamide, and how can purity be validated?

The synthesis typically involves coupling a 4-butylphenylamine derivative with a sulfanylacetamide precursor under nucleophilic substitution conditions. Key steps include:

  • Thiol activation : Use of mercaptoacetic acid derivatives (e.g., thioesters) to ensure efficient sulfur incorporation .
  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or HOBt-mediated coupling in anhydrous solvents (e.g., DMF) to minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.
    Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 1.3–1.6 ppm for butyl chain protons, δ 7.2–7.4 ppm for aromatic protons) .

Q. How can structural integrity be confirmed post-synthesis?

A multi-spectral approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., sulfanyl group at δ 3.1–3.3 ppm for CH2_2S) .
  • IR : Absorbance at ~2550 cm1^{-1} (S–H stretch) and ~1650 cm1^{-1} (amide C=O) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 265) .

Q. What solvent systems are suitable for solubility studies?

The compound’s lipophilicity (LogP ~2.8) favors solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For biological assays, prepare stock solutions in DMSO (<0.1% v/v in final media to avoid cytotoxicity) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC50_{50}50​ variability) be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • LogP adjustments : Modify formulation (e.g., cyclodextrin encapsulation) to enhance aqueous solubility and bioavailability .
  • Dose-response validation : Repeat assays with ≥3 biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .

Q. What computational methods predict interaction mechanisms with kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:
    • Sulfanyl group hydrogen bonding with hinge region residues (e.g., Met793) .
    • Butylphenyl moiety occupying hydrophobic pockets .
  • MD simulations : GROMACS or AMBER for stability assessment (20 ns trajectories, RMSD <2 Å for stable binding) .

Q. How does structural modification (e.g., halogen substitution) impact anti-cancer efficacy?

  • SAR studies : Replace the butyl group with halogenated phenyl rings (e.g., 4-Cl or 4-F).
    • Enhanced activity : 4-F substitution increases electronegativity, improving target affinity (IC50_{50} reduction by ~30%) .
    • Synthetic challenges : Halogenated intermediates require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies optimize stability under physiological conditions?

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t1/2_{1/2} <24 hrs at pH 2) .
  • Light sensitivity : Store in amber vials at −20°C; monitor via UV-Vis (λmax_{max} 280 nm) for degradation products .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Catalyst optimization : Replace DCC with EDC/HCl for reduced byproduct formation .
  • Flow chemistry : Continuous reactors improve heat/mass transfer (yield increase from 45% to 72%) .

Q. What analytical techniques resolve overlapping spectral peaks in characterization?

  • 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm amide linkage .
  • High-resolution MS : Q-TOF instruments (mass accuracy <5 ppm) differentiate isobaric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-butylphenyl)-2-sulfanylacetamide
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N-(4-butylphenyl)-2-sulfanylacetamide

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